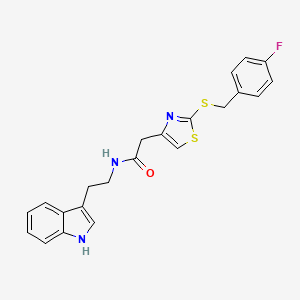
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, commonly referred to as INDIGO, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of INDIGO is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. INDIGO has been shown to interact with several proteins, including the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2 activity, INDIGO can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
INDIGO has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. In cancer cells, INDIGO has been shown to inhibit the activity of several proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In neurons, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, leading to changes in behavior and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using INDIGO in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. INDIGO also has potential applications in neurobiology and drug discovery. However, one of the main limitations of using INDIGO in lab experiments is its complex synthesis method, which requires advanced chemical knowledge and expertise.
Direcciones Futuras
There are several future directions for the research and development of INDIGO. One potential direction is the development of new drugs that target specific biological pathways, using INDIGO as a lead compound. Another potential direction is the investigation of the potential use of INDIGO in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of INDIGO and its potential applications in various fields.
Conclusion:
In conclusion, INDIGO is a small molecule that has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. Its mechanism of action involves the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. While INDIGO has potential applications in various fields, its complex synthesis method remains a limitation for lab experiments. However, further research and development of INDIGO may lead to new drugs and therapies in the future.
Métodos De Síntesis
The synthesis of INDIGO involves a multi-step process that requires advanced chemical knowledge and expertise. The first step involves the preparation of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetic acid, which is then reacted with 1H-indole-3-ethylamine to form the final product, N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide.
Aplicaciones Científicas De Investigación
INDIGO has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, INDIGO has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting its potential use in the treatment of neurological disorders. In drug discovery, INDIGO has been used as a lead compound for the development of new drugs that target specific biological pathways.
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS2/c23-17-7-5-15(6-8-17)13-28-22-26-18(14-29-22)11-21(27)24-10-9-16-12-25-20-4-2-1-3-19(16)20/h1-8,12,14,25H,9-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYKFZKMOIXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)

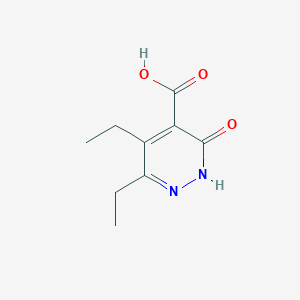
![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)
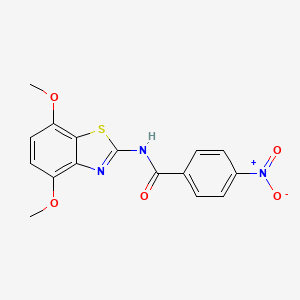
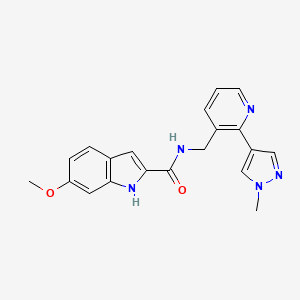
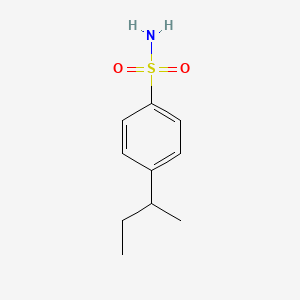
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)
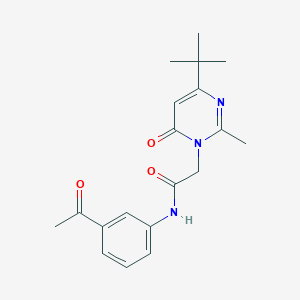

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)
![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)